molecular formula C6H3ClN2O B1370745 2-Chlorooxazolo[4,5-b]pyridine CAS No. 325976-45-2

2-Chlorooxazolo[4,5-b]pyridine

Cat. No. B1370745
M. Wt: 154.55 g/mol
InChI Key: UCXLYNLRJWXAIR-UHFFFAOYSA-N
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Description

2-Chlorooxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.554 .


Molecular Structure Analysis

The InChI code for 2-Chlorooxazolo[4,5-b]pyridine is 1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Chlorooxazolo[4,5-b]pyridine is 215.9±13.0 °C, and its predicted density is 1.475±0.06 g/cm3 . The pKa value is predicted to be -1.48±0.50 .

Scientific Research Applications

2-Chlorooxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O . It’s often used as a structural element in a wide range of compounds active against diverse molecular targets .

  • Pharmaceutical Research

    • Pyridine scaffolds, which include 2-Chlorooxazolo[4,5-b]pyridine, are found in more than 7000 existing drug molecules of medicinal importance . They are often used in the formulation of pharmaceuticals .
    • The outcomes of these applications would also depend on the specific drug being developed. For example, some pyridine-based drugs have shown high potency and selectivity in many biological systems .
  • Kinase Inhibitors

    • Oxazolo[5,4-d]pyrimidine scaffold, which is similar to 2-Chlorooxazolo[4,5-b]pyridine, is often used as a pharmacophore in the development of potent kinase inhibitors .
    • The outcomes would be measured in terms of the compound’s inhibitory activity against the target kinase .
  • 2-Chlorooxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O . It’s often used as a structural element in a wide range of compounds active against diverse molecular targets .
  • 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride is another variant of the compound with the CAS Number: 1807542-92-2 .
  • 2-Chlorooxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O . It’s often used as a structural element in a wide range of compounds active against diverse molecular targets .
  • 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride is another variant of the compound with the CAS Number: 1807542-92-2 .

Safety And Hazards

The safety information for 2-Chlorooxazolo[4,5-b]pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 2-Chlorooxazolo[4,5-b]pyridine are not available, it’s worth noting that pyridine-based molecules, which include 2-Chlorooxazolo[4,5-b]pyridine, have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, it can be expected that more novel pyridine-based drug candidates will emerge in the future .

properties

IUPAC Name

2-chloro-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXLYNLRJWXAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621765
Record name 2-Chloro[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorooxazolo[4,5-b]pyridine

CAS RN

325976-45-2
Record name 2-Chloro[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorooxazolo[4,5-b]pyridine
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